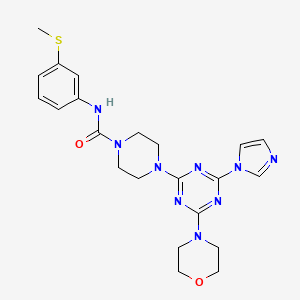
4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N9O2S and its molecular weight is 481.58. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel derivatives, including triazoles and piperazine, have been synthesized and screened for antimicrobial activities. For instance, certain compounds demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). This suggests that similar compounds, including the one , may also possess antimicrobial properties and could be explored further for their potential applications in treating bacterial and fungal infections.
Anti-inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, structurally related to triazines and piperazines, have shown significant anti-inflammatory and analgesic activities. These compounds inhibited COX-2 selectively, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). This highlights the possibility of exploring similar structures for developing new drugs with reduced side effects.
Antimicrobial and Antifungal Agents
Triazine derivatives, including those with piperazine and morpholine substituents, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed promising results against a range of microorganisms, suggesting their utility in developing new antimicrobial and antifungal therapies (Almalioti et al., 2013).
Anti-Hyperglycemic Evaluation
Carboximidamides linked with pyrimidine moiety and compounds containing morpholine and piperazine have been evaluated for their anti-hyperglycemic effects. Certain derivatives significantly decreased serum levels of glucose, indicating potential applications in treating diabetes or related metabolic disorders (Moustafa et al., 2021).
Corrosion Inhibition
Benzimidazole derivatives containing piperazine and morpholine have been studied for their corrosion inhibition properties on steel in acidic conditions, demonstrating high inhibition efficiency. This suggests potential applications in industrial processes and maintenance (Yadav et al., 2016).
properties
IUPAC Name |
4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2S/c1-34-18-4-2-3-17(15-18)24-22(32)30-9-7-28(8-10-30)19-25-20(29-11-13-33-14-12-29)27-21(26-19)31-6-5-23-16-31/h2-6,15-16H,7-14H2,1H3,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQGQWHKIIGGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4C=CN=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


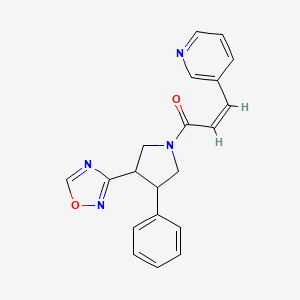
![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)

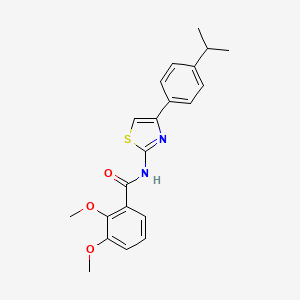
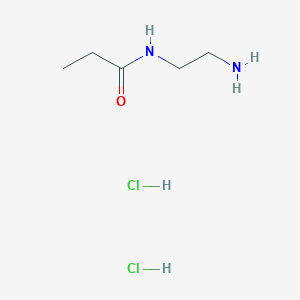

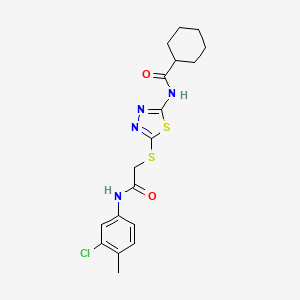
![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)

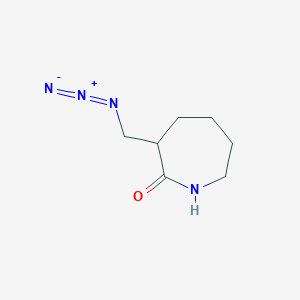
![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)
![(3As,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)
